Non-3-yn-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "Non-3-yn-1-ol" often involves strategies that allow for the formation of triple bonds and functionalization at specific positions. A relevant example is the synthesis of 1,3-dien-5-ynes and related structures, which are versatile building blocks in organic synthesis, particularly for the construction of carbo- and heterocycles (E. Aguilar et al., 2016). These methodologies typically employ strategies such as cross-coupling reactions, carbonylations, and cyclizations, providing a pathway to synthesize complex molecules from simpler precursors.
Molecular Structure Analysis
The molecular structure of "Non-3-yn-1-ol" and related compounds is characterized by the presence of a triple bond, which imparts significant electronic and steric properties to the molecule. Vibrational spectroscopy and electronic structure analyses, such as those conducted on similar molecules, provide insights into the bonding, geometry, and electronic distribution within these compounds, revealing their reactivity and interaction potential with various chemical reagents (M. Boobalan et al., 2015).
Chemical Reactions and Properties
"Non-3-yn-1-ol" and analogous molecules participate in a variety of chemical reactions, leveraging the reactivity of the triple bond and the hydroxyl group. These reactions include cycloadditions, nucleophilic additions to the triple bond, and transformations of the hydroxyl group into other functional groups. For example, the cycloaddition reactions of heteroaromatic N-ylides with olefins demonstrate the potential for constructing complex cyclic structures from linear precursors with triple bonds (O. Tsuge et al., 1985).
Scientific Research Applications
Organocatalysis
Non-3-yn-1-ol derivatives, such as 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, have been studied for their role in organocatalysis. These compounds can effectively catalyze asymmetric Michael addition reactions, indicating their potential as catalysts in organic synthesis. The study of their nuclear magnetic resonance (NMR) properties provides insights into the catalyzing mechanisms and can be a reference for similar chemicals (Cui Yan-fang, 2008).
Antifungal Properties
1-Octen-3-ol, a related compound, has been found to inhibit conidia germination in the fungus Penicillium paneum. This compound can affect membrane permeability and interfere with essential metabolic processes in a reversible manner, suggesting its potential as an antifungal agent (Chitarra et al., 2005).
Catalysis in Organic Synthesis
Non-3-yn-1-ol derivatives have been utilized in palladium-catalyzed syntheses, like the production of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. These reactions showcase the versatility of non-3-yn-1-ol derivatives in organic synthetic processes, offering routes to various organic compounds (Gabriele et al., 2000; 2008).
Analysis of Organic Compounds
The vibrational spectra and electronic structure of 3-((1H-pyrrol-1-yl) methyl) naphthalen-2-ol, a synthesized Mannich base compound with antioxidant properties, were studied. Understanding these properties can reveal the nature and behavior of such compounds in different dimensions, including their potential biological applications (Boobalan et al., 2015).
Nanotechnology and Material Science
Non-3-yn-1-ol derivatives have been involved in the study of nanostructured materials, such as the morphology of birnessite-type manganese oxide nanostructures. These studies are essential for understanding how the physical properties of materials can influence their catalytic activities (Hou et al., 2014).
Biomedical Research
The derivatives of Non-3-yn-1-ol are also relevant in biomedical research. For instance, the exploration of human-relevant replacement methods in biomedical research often involves the development of high-tech non-animal models, which can benefit from the chemical properties of compounds like Non-3-yn-1-ol (Herrmann et al., 2019).
Safety And Hazards
Non-3-yn-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
non-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVRLFUTNYDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185263 | |
Record name | Non-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Non-3-yn-1-ol | |
CAS RN |
31333-13-8 | |
Record name | 3-Nonyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31333-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Non-3-yn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031333138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Non-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Non-3-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.